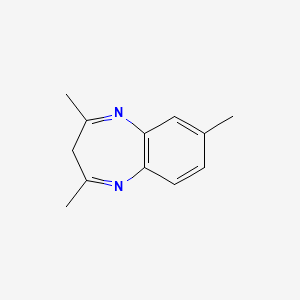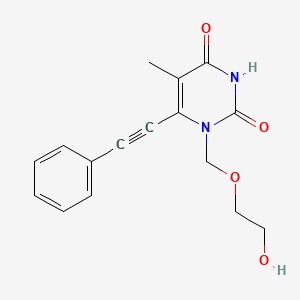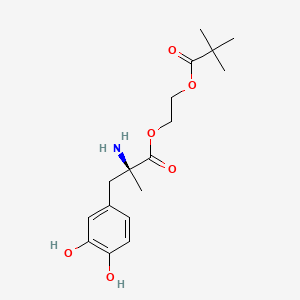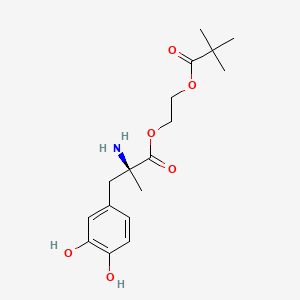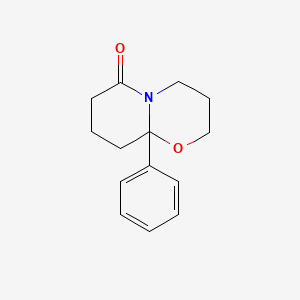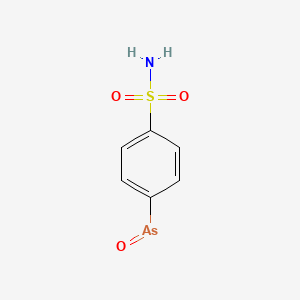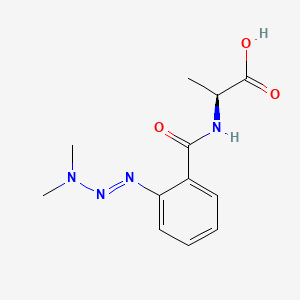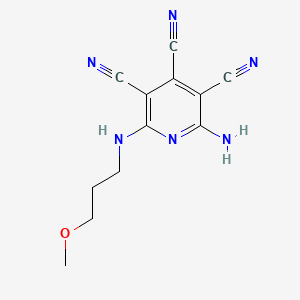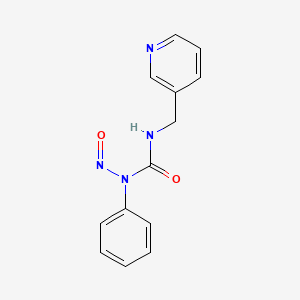
5,5-Bis(((2-thienylmethyl)thio)methyl)-2,4-imidazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BDTT , is a complex organic compound Its chemical structure comprises an imidazolidinedione core with two thienylmethylthio substituents
准备方法
Synthetic Routes:: BDTT can be synthesized through various routes. One common method involves the reaction of 2,4-thiazolidinedione with thienylmethylthiol in the presence of suitable catalysts. The reaction proceeds via nucleophilic substitution, resulting in the formation of BDTT.
Reaction Conditions::- Reactants: 2,4-thiazolidinedione, thienylmethylthiol
- Catalysts: Acidic or basic conditions
- Solvents: Organic solvents (e.g., dichloromethane, tetrahydrofuran)
- Temperature: Room temperature or slightly elevated
- Isolation: Purification by column chromatography or recrystallization
Industrial Production:: BDTT is not widely produced industrially due to its specialized applications. research efforts continue to optimize its synthesis for scalability.
化学反应分析
BDTT undergoes several types of reactions:
Oxidation: BDTT can be oxidized to form sulfoxides or sulfones, enhancing its electronic properties.
Reduction: Reduction of BDTT yields the corresponding thiol or thioether derivatives.
Substitution: BDTT can participate in nucleophilic substitution reactions, leading to various functionalized derivatives.
Common reagents and conditions:
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid)
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)
Substitution: Nucleophiles (e.g., amines, thiols)
Major products:
- Oxidation: BDTT sulfoxide or sulfone derivatives
- Reduction: BDTT thiol or thioether derivatives
- Substitution: Various functionalized BDTT compounds
科学研究应用
BDTT finds applications in:
Organic Electronics: BDTT-based polymers exhibit excellent charge transport properties, making them suitable for organic field-effect transistors (OFETs) and solar cells.
Photocatalysis: BDTT derivatives can serve as photocatalysts for hydrogen evolution from water under visible light.
Medicinal Chemistry: Research explores BDTT derivatives as potential drug candidates due to their unique structure and reactivity.
作用机制
BDTT’s mechanism of action varies based on its application:
- In OFETs, it acts as a charge carrier, facilitating electron transport.
- In photocatalysis, BDTT absorbs photons, generating charge carriers that drive hydrogen evolution.
- In medicinal applications, BDTT interacts with biological targets, modulating cellular processes.
相似化合物的比较
BDTT stands out due to its thienylmethylthio substituents, which enhance its electronic properties. Similar compounds include:
属性
CAS 编号 |
142979-91-7 |
|---|---|
分子式 |
C15H16N2O2S4 |
分子量 |
384.6 g/mol |
IUPAC 名称 |
5,5-bis(thiophen-2-ylmethylsulfanylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H16N2O2S4/c18-13-15(17-14(19)16-13,9-20-7-11-3-1-5-22-11)10-21-8-12-4-2-6-23-12/h1-6H,7-10H2,(H2,16,17,18,19) |
InChI 键 |
DAFKXHCLLOCJAA-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)CSCC2(C(=O)NC(=O)N2)CSCC3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


